4-(1-butyl-1H-1,3-benzodiazol-2-yl)-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one
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Overview
Description
4-(1-butyl-1H-1,3-benzodiazol-2-yl)-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one is a synthetic organic compound that belongs to the class of benzimidazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-butyl-1H-1,3-benzodiazol-2-yl)-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of Benzimidazole Core: Starting with the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives to form the benzimidazole core.
Alkylation: Introduction of the butyl group through an alkylation reaction.
Formation of Pyrrolidinone Ring: Cyclization reaction to form the pyrrolidinone ring.
Introduction of Trifluoromethylphenyl Group: Coupling reaction to attach the trifluoromethylphenyl group.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzimidazole or pyrrolidinone rings.
Reduction: Reduction reactions could be used to modify the functional groups attached to the core structure.
Substitution: Various substitution reactions can be performed to introduce different substituents on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, organometallic reagents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes.
Medicine: Potential therapeutic agent for various diseases.
Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, benzimidazole derivatives can interact with enzymes, receptors, or other proteins, affecting their function. The trifluoromethyl group often enhances the compound’s ability to penetrate biological membranes and increase metabolic stability.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds like albendazole, mebendazole.
Pyrrolidinone Derivatives: Compounds like piracetam.
Uniqueness
4-(1-butyl-1H-1,3-benzodiazol-2-yl)-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one is unique due to the combination of the benzimidazole core, pyrrolidinone ring, and trifluoromethylphenyl group, which may confer distinct biological and chemical properties.
Properties
IUPAC Name |
4-(1-butylbenzimidazol-2-yl)-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22F3N3O/c1-2-3-11-27-19-10-5-4-9-18(19)26-21(27)15-12-20(29)28(14-15)17-8-6-7-16(13-17)22(23,24)25/h4-10,13,15H,2-3,11-12,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONQOBBVBBSKROL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=CC=CC(=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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